Acetic acid;tetradeca-4,6-dien-8,10,12-triyn-1-ol
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Overview
Description
Acetic acid;tetradeca-4,6-dien-8,10,12-triyn-1-ol is a complex organic compound that belongs to the class of fatty alcohol esters. This compound is characterized by its unique structure, which includes multiple double and triple bonds, making it an interesting subject for chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tetradeca-4,6-dien-8,10,12-triyn-1-ol typically involves the esterification of tetradeca-4,6-dien-8,10,12-triyn-1-ol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired ester .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;tetradeca-4,6-dien-8,10,12-triyn-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s structure and properties.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes .
Scientific Research Applications
Acetic acid;tetradeca-4,6-dien-8,10,12-triyn-1-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of esters and the effects of multiple bonds on chemical behavior.
Biology: This compound can be used to investigate the biological activity of fatty alcohol esters and their potential as bioactive molecules.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which acetic acid;tetradeca-4,6-dien-8,10,12-triyn-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The multiple double and triple bonds in its structure can participate in various chemical interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Acetoxy-4,6-tetradecadiene-8,10,12-triyne: This compound is structurally similar but differs in the position and number of double and triple bonds
Tetradeca-4,6,12-trien-8,10-diyn-1-ol: Another related compound with a different arrangement of double and triple bonds.
Uniqueness
Acetic acid;tetradeca-4,6-dien-8,10,12-triyn-1-ol is unique due to its specific combination of double and triple bonds, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
6581-87-9 |
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Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
acetic acid;tetradeca-4,6-dien-8,10,12-triyn-1-ol |
InChI |
InChI=1S/C14H14O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h8-11,15H,12-14H2,1H3;1H3,(H,3,4) |
InChI Key |
KMJZVCKMNHGPPX-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC#CC#CC=CC=CCCCO.CC(=O)O |
Origin of Product |
United States |
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